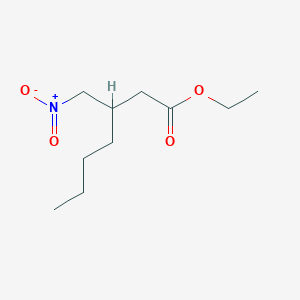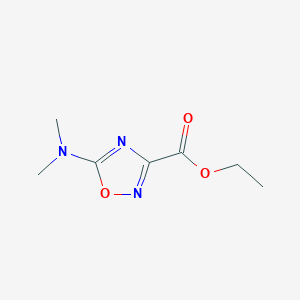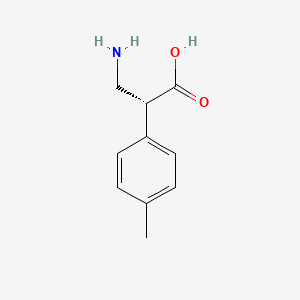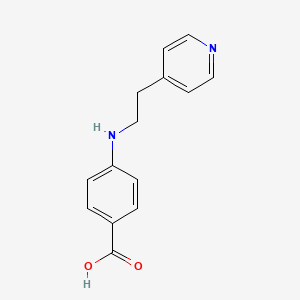
4-iodo-5-methyl-3-nitro-1H-pyrazole
Overview
Description
“4-iodo-5-methyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C4H4IN3O2 . It is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H3IN4O2/c1-9-3 (2-7)4 (6)5 (8-9)10 (11)12/h1H3 .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 253 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Heterobiaryls
4-Iodopyrazole, a compound structurally similar to 4-iodo-5-methyl-3-nitro-1H-pyrazole, has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science, so this application could potentially extend to the compound you’re interested in.
Iodination Reactions
4-Iodopyrazole also undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that this compound could also be used in iodination reactions to produce di- and tri-iodo derivatives.
Radical-Mediated C–N Bond Activation
A study on 3,5-diamino-4-nitro-1H-pyrazole, another pyrazole derivative, showed that it can undergo radical-mediated C–N bond cleavage . This reaction led to an important precursor, subsequently annulated and oxidized to an energetic compound . This application could potentially extend to this compound.
Development of New Drugs
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has become an important synthon in the development of new drugs . Given the structural similarity between imidazole and pyrazole, this compound could potentially be used in the development of new drugs.
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole show different biological activities such as antibacterial and antimycobacterial activities . Given the structural similarity between 1,3-diazole and pyrazole, this compound could potentially be used in the development of antibacterial and antimycobacterial drugs.
Anti-Inflammatory and Antitumor Activities
1,3-diazole derivatives also show anti-inflammatory and antitumor activities . This suggests that this compound could potentially be used in the development of anti-inflammatory and antitumor drugs.
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various enzymes and receptors, influencing numerous biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Generally, pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or van der Waals interactions . The presence of the iodine, methyl, and nitro groups in the compound could potentially influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The specific effects of this compound would likely depend on its targets and the biochemical pathways it influences.
properties
IUPAC Name |
4-iodo-3-methyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMYFUHJLRTOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B3096383.png)


![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)




